Cas no 1162262-35-2 (2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane)

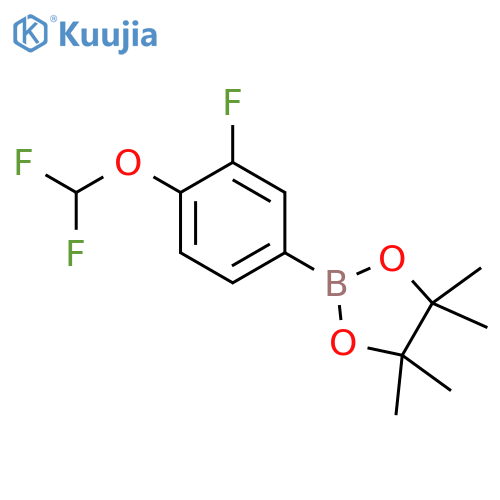

1162262-35-2 structure

商品名:2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane

CAS番号:1162262-35-2

MF:C13H16BF3O3

メガワット:288.070554733276

MDL:MFCD12910510

CID:2614318

PubChem ID:45588484

2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane 化学的及び物理的性質

名前と識別子

-

- 2-[4-(difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2-(4-(difluoro-methoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- EN300-189782

- DTXSID30670679

- 1162262-35-2

- AKOS015969175

- C77622

- 2-(4-DifluoroMethoxy-3-fluorophenyl)-4,4,5,5-tetraMethyl -[1,3,2]dioxaborolane

- 2-(4-DIFLUOROMETHOXY-3-FLUORO-PHENYL)-4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLANE

- CS-0069820

- 2-(4-Difluoromethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

- SCHEMBL253525

- Z1915308697

- DB-216429

- AS-82354

- 2-(4-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- MFCD12910510

- DTXCID70621428

- 824-642-3

- MWB26235

- 2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane

-

- MDL: MFCD12910510

- インチ: InChI=1S/C13H16BF3O3/c1-12(2)13(3,4)20-14(19-12)8-5-6-10(9(15)7-8)18-11(16)17/h5-7,11H,1-4H3

- InChIKey: NYRSHQCHDLSCNW-UHFFFAOYSA-N

- ほほえんだ: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(F)F)F

計算された属性

- せいみつぶんしりょう: 288.1144590g/mol

- どういたいしつりょう: 288.1144590g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 336

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 27.7Ų

2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-189782-0.25g |

2-[4-(difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1162262-35-2 | 85% | 0.25g |

$172.0 | 2023-09-18 | |

| Chemenu | CM205346-100mg |

2-(4-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1162262-35-2 | 95+% | 100mg |

$116 | 2023-02-03 | |

| abcr | AB359861-5g |

2-(4-Difluoromethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane, 90%; . |

1162262-35-2 | 90% | 5g |

€1338.70 | 2025-02-21 | |

| Chemenu | CM205346-250mg |

2-(4-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1162262-35-2 | 95+% | 250mg |

$114 | 2021-06-16 | |

| Chemenu | CM205346-1g |

2-(4-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1162262-35-2 | 95+% | 1g |

$310 | 2021-06-16 | |

| TRC | D453788-50mg |

2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane |

1162262-35-2 | 50mg |

$190.00 | 2023-05-18 | ||

| Enamine | EN300-189782-10.0g |

2-[4-(difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1162262-35-2 | 85% | 10g |

$1839.0 | 2023-05-06 | |

| Enamine | EN300-189782-1g |

2-[4-(difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1162262-35-2 | 85% | 1g |

$428.0 | 2023-09-18 | |

| Aaron | AR00963C-1g |

2-(4-DifluoroMethoxy-3-fluorophenyl)-4,4,5,5-tetraMethyl -[1,3,2]dioxaborolane |

1162262-35-2 | 95% | 1g |

$193.00 | 2025-01-23 | |

| Enamine | EN300-189782-10g |

2-[4-(difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1162262-35-2 | 85% | 10g |

$1839.0 | 2023-09-18 |

2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane 関連文献

-

Ping Tong Food Funct., 2020,11, 628-639

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

1162262-35-2 (2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane) 関連製品

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1162262-35-2)2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane

清らかである:99%/99%

はかる:5g/1g

価格 ($):957.0/199.0